Bradykinin

描述

属性

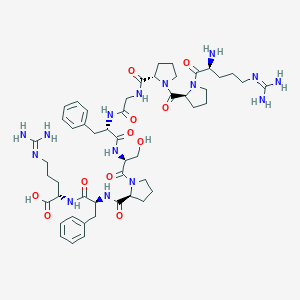

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZGBUJJYSLZLT-FDISYFBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N15O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5979-11-3 (triacetate (salt)) | |

| Record name | Bradykinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50893681 | |

| Record name | Bradykinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1060.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bradykinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-82-2 | |

| Record name | Bradykinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bradykinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bradykinin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bradykinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bradykinin B1 and B2 receptor function

An In-depth Technical Guide to Bradykinin B1 and B2 Receptor Function

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The kinin-kallikrein system and its primary effector peptide, this compound (BK), are pivotal in mediating a wide array of physiological and pathophysiological processes, including inflammation, pain, vascular homeostasis, and tissue injury. This compound exerts its effects through two distinct G-protein coupled receptors (GPCRs), the B1 receptor (B1R) and the B2 receptor (B2R).[1][2] These receptors, while both responsive to kinins, exhibit fundamental differences in their expression, regulation, signaling cascades, and ligand specificity, making them distinct targets for therapeutic intervention. This technical guide provides a comprehensive overview of B1R and B2R function, detailing their molecular characteristics, signaling pathways, and pharmacological profiles. Furthermore, it outlines key experimental methodologies for their study and presents current perspectives on their role as drug development targets.

The this compound Receptors: An Overview

The this compound receptor family consists of two subtypes, B1R and B2R, which belong to the rhodopsin family of GPCRs.[3][4] Despite both being activated by kinin peptides, they share only 36% amino acid homology and play divergent roles in health and disease.[3][4] The B2R is considered the primary receptor for this compound, mediating its acute effects, while the B1R is typically involved in chronic inflammatory states.[3][5]

This compound B2 Receptor (B2R)

-

Gene and Expression: The B2R is encoded by the BDKRB2 gene and is constitutively and ubiquitously expressed in a wide range of healthy tissues, including endothelial cells, smooth muscle cells, neurons, and fibroblasts.[1][6][7] Its constant presence allows for immediate responses to this compound released during acute tissue injury.

-

Ligand Specificity: The B2R is preferentially activated by intact kinins, namely this compound (BK) and kallidin (Lys-BK).[4][8]

-

Function and Pathophysiology: The B2R is the principal mediator of the acute effects of this compound.[5] Its activation leads to vasodilation, increased vascular permeability, smooth muscle contraction, and the activation of nociceptors, contributing to the classic signs of acute inflammation such as edema and pain.[5][9][10] Antagonists targeting the B2R, such as Icatibant, have been successfully developed for treating acute attacks of hereditary angioedema (HAE).[5]

-

Regulation: A key feature of the B2R is its rapid desensitization and internalization following agonist binding.[11][12] This process is mediated by β-arrestins, which bind to the agonist-activated receptor, uncoupling it from G-proteins and targeting it for endocytosis.[13] The receptor can then be recycled back to the plasma membrane, allowing for the resensitization of the cell to subsequent stimuli.[13]

This compound B1 Receptor (B1R)

-

Gene and Expression: Encoded by the BDKRB1 gene, the B1R is expressed at very low or undetectable levels in most healthy tissues.[9][14] Its expression is dynamically upregulated de novo in response to tissue injury, inflammation, and the presence of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][12][15]

-

Ligand Specificity: The B1R is preferentially activated by the C-terminal arginine-cleaved metabolites of kinins, such as des-Arg⁹-bradykinin and Lys-des-Arg⁹-bradykinin, which are generated by the action of carboxypeptidases during inflammation.[15][16][17]

-

Function and Pathophysiology: The inducible nature of the B1R links it primarily to chronic inflammatory conditions and certain types of persistent pain, including neuropathic pain.[3][16][18] Once expressed, B1R activation contributes to sustained inflammation, chronic hyperalgesia, and leukocyte recruitment.[3][14]

-

Regulation: In stark contrast to the B2R, the agonist-activated B1R is highly resistant to desensitization and internalization.[4][11] This lack of rapid downregulation leads to persistent and sustained signaling upon ligand binding, which is characteristic of its role in chronic pathological states.[11]

Signal Transduction Pathways

Both B1R and B2R are coupled to heterotrimeric G-proteins, primarily Gαq and Gαi, initiating multiple downstream signaling cascades.[1][8]

-

Gαq Pathway: Upon activation, both receptors stimulate the Gαq subunit, which in turn activates Phospholipase C (PLC).[1][19] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[14][20] The subsequent rise in intracellular calcium and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses, including nitric oxide production, smooth muscle contraction, and neuronal sensitization.[14][17]

-

Gαi Pathway: Both receptors can also couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8]

-

MAPK Activation: Activation of both B1R and B2R can stimulate the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are involved in regulating gene expression, cell proliferation, and inflammation.[1][21]

Mandatory Visualizations: Signaling Pathways

Caption: this compound B2 Receptor Signaling Cascade.

Caption: this compound B1 Receptor Signaling Cascade.

Quantitative Pharmacology

The distinct pharmacological profiles of B1R and B2R have been characterized using a variety of peptide and non-peptide ligands. The binding affinities and functional potencies of key tool compounds are essential for selectively probing receptor function.

Table 1: Comparative Pharmacology of this compound Receptor Ligands

| Ligand | Type | Target Receptor | Species | Affinity (Kd/Ki, nM) | Functional Potency (EC₅₀/IC₅₀, nM) | Reference(s) |

| This compound | Agonist | B2R | Human | ~0.1-2.9 | ~0.1-1.0 | [7][11] |

| Kallidin (Lys-BK) | Agonist | B2R | Human | Similar to BK | Similar to BK | [7] |

| des-Arg⁹-Bradykinin | Agonist | B1R | Human | ~0.4 | ~0.5-5.0 | [11] |

| Icatibant (HOE 140) | Antagonist | B2R | Human, Rat | ~0.1-1.0 | ~0.5-2.0 | [3][22] |

| Lys-[Leu⁸]desArg⁹-BK | Antagonist | B1R | Human | Potent | Potent | [22] |

| FR 173657 | Non-peptide Antagonist | B2R | Human | Potent | Potent | [1][22] |

| BI 1026706 | Antagonist | B1R | Human | N/A | N/A (In Clinical Trials) | [23] |

Note: Affinity and potency values can vary significantly based on the cell type, tissue preparation, and specific assay conditions used.

Experimental Protocols for Studying Receptor Function

A variety of in vitro and in vivo techniques are employed to characterize the function of this compound receptors. Below are detailed methodologies for two fundamental assays.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, as well as the binding affinity (Ki) of unlabeled competitor ligands.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In assay tubes, combine the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Bradykinin for B2R).

-

For competition assays, add varying concentrations of an unlabeled competitor drug.

-

To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled agonist (e.g., 1 µM unlabeled this compound).

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation binding data using non-linear regression to determine Kd and Bmax.

-

Analyze competition binding data to determine the IC₅₀ of the competitor, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

Calcium Imaging Assay

This functional assay measures the activation of Gq-coupled receptors by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the receptor of interest onto glass-bottom dishes or microplates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) by incubating them in a physiological buffer containing the dye. The AM ester form allows the dye to cross the cell membrane.

-

After loading, wash the cells to remove excess extracellular dye and allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.

-

-

Image Acquisition:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filter sets.

-

For ratiometric dyes like Fura-2, alternately excite the cells at two wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).[19][24] For single-wavelength dyes like Fluo-8, excite at one wavelength and record the emission intensity.

-

Acquire a stable baseline fluorescence reading for a period before stimulation.

-

-

Cell Stimulation:

-

Add the agonist (e.g., this compound) to the cells via perfusion or direct addition while continuously recording fluorescence images.

-

Record the response until the signal returns to baseline or reaches a plateau.

-

At the end of the experiment, a calcium ionophore (e.g., Ionomycin) can be added to determine the maximum fluorescence signal.

-

-

Data Analysis:

-

For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., F340/F380) for each time point. This ratio is proportional to the [Ca²⁺]i and corrects for variations in cell thickness and dye loading.[24]

-

For single-wavelength dyes, express the change in fluorescence as ΔF/F₀ (change in fluorescence over baseline).

-

Quantify parameters such as the peak amplitude of the response, the time to peak, and the area under the curve.

-

Generate dose-response curves by stimulating cells with varying agonist concentrations to determine the EC₅₀.

-

Caption: Experimental Workflow for Calcium Imaging Assay.

Therapeutic Targeting and Future Directions

The distinct roles of B1R and B2R in pathophysiology make them attractive targets for drug development.

-

B2R Antagonists: The established role of B2R in acute inflammatory edema has led to the successful clinical use of antagonists like Icatibant for hereditary angioedema.[5] Research continues to explore their utility in other acute pain and inflammatory conditions.

-

B1R Antagonists: The upregulation of B1R in chronic disease states presents a compelling therapeutic window. Targeting B1R could offer a more specific approach to treating chronic inflammation and neuropathic pain with potentially fewer side effects than targeting constitutively expressed receptors.[23] Several B1R antagonists are currently in various stages of clinical development for indications such as diabetic complications and chronic pain.[23]

Future research will likely focus on developing more selective and orally bioavailable antagonists, understanding the potential for biased agonism at these receptors, and further elucidating the complex cross-talk between the kinin-kallikrein system and other signaling networks in disease. A deeper understanding of the precise mechanisms governing B1R induction and the structural basis for ligand-receptor interactions will be critical for the rational design of next-generation therapeutics.

References

- 1. This compound receptor - Wikipedia [en.wikipedia.org]

- 2. innoprot.com [innoprot.com]

- 3. This compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are this compound receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. This compound receptor B2 - Wikipedia [en.wikipedia.org]

- 7. Pharmacological characterization of the this compound B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. Comparison of the responses of B1 and B2 kinin receptors to agonist stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Dissociation of beta-arrestin from internalized this compound B2 receptor is necessary for receptor recycling and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound receptor B1 - Wikipedia [en.wikipedia.org]

- 15. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Functional this compound B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound receptor localization and cell signaling pathways used by this compound in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. A modular map of this compound-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]

- 24. JCI - The acute nociceptive signals induced by this compound in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels [jci.org]

The Role of Bradykinin in Pain Pathways: A Technical Guide for Researchers

Abstract

Bradykinin (BK) is a potent inflammatory mediator that plays a pivotal role in the generation and sensitization of pain.[1] Released at sites of tissue injury, BK activates specific G-protein coupled receptors on nociceptive sensory neurons, triggering a cascade of intracellular signaling events that lower the threshold for action potential firing and enhance the sensation of pain.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced pain, focusing on the core signaling pathways, key ion channel modulation, and the interplay with other inflammatory mediators. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical pathway for the identification of novel analgesic targets.

Introduction to this compound and Nociception

During tissue injury and inflammation, the nonapeptide this compound is produced by the enzymatic cleavage of its precursor, kininogen.[3] It is a powerful algogen (pain-producing substance) that contributes to both acute pain and the development of chronic pain states by directly activating and sensitizing primary afferent nociceptors.[2][4] this compound exerts its effects through two main G-protein coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[5]

-

B2 Receptors (B2R): These receptors are constitutively expressed in most tissues, including sensory neurons, and are responsible for the acute pain response to this compound.[6][7]

-

B1 Receptors (B1R): B1R expression is typically low in healthy tissue but is significantly upregulated de novo following tissue injury or in the presence of inflammatory mediators, contributing to chronic and persistent inflammatory pain.[8][9]

Activation of these receptors on nociceptive neurons initiates signaling cascades that modulate the activity of various ion channels, leading to neuronal depolarization, increased excitability, and the sensitization of these neurons to other noxious stimuli (e.g., heat and mechanical pressure).[6][10]

Core Signaling Pathways in this compound-Induced Nociceptor Activation

The binding of this compound to its receptors, primarily the B2 receptor in acute settings, triggers multiple intracellular signaling pathways that converge to enhance neuronal excitability.

The Gq/11-Phospholipase C (PLC) Pathway

The canonical pathway for B2R-mediated nociceptor activation involves its coupling to the Gq/11 family of G-proteins. This initiates a well-defined signaling cascade:

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored intracellular calcium (Ca2+).[4]

-

PKC Activation: The combination of increased intracellular Ca2+ and membrane-bound DAG leads to the activation of Protein Kinase C (PKC).

This cascade is a central mechanism for sensitizing ion channels that are the ultimate effectors of neuronal depolarization.

Sensitization of TRP Channels

A primary outcome of the PLC pathway is the sensitization of Transient Receptor Potential (TRP) channels, which are crucial transducers of noxious stimuli.

-

TRPV1 (Vanilloid Receptor 1): This heat-sensitive ion channel is a key target for this compound-induced thermal hyperalgesia. PKC, activated by the B2R cascade, can directly phosphorylate the TRPV1 channel. This phosphorylation lowers the temperature threshold for TRPV1 activation, meaning it can be activated by non-painful temperatures, and potentiates its response to other stimuli like capsaicin and protons.[10]

-

TRPA1 (Ankyrin 1): this compound can also sensitize TRPA1 channels, which are involved in detecting chemical irritants and cold stimuli. This sensitization appears to involve both PLC-dependent pathways and Protein Kinase A (PKA).[10]

Modulation of Other Key Ion Channels

Beyond TRP channels, this compound signaling impacts other ion channels to promote a pro-nociceptive state:

-

M-type K+ Channels: this compound robustly inhibits M-type potassium channels in nociceptive neurons.[4][12] Since these channels contribute to maintaining the resting membrane potential, their inhibition leads to a depolarized state, bringing the neuron closer to its firing threshold and increasing overall excitability.

-

Ca2+-activated Cl- Channels (CaCCs): The release of intracellular calcium triggered by IP3 can open CaCCs, such as TMEM16A (Anoctamin 1).[4] The resulting efflux of chloride ions causes further depolarization, contributing to the acute excitatory effect of this compound.

Interaction with the Prostaglandin Pathway

This compound signaling is intricately linked with the production of prostaglandins, another class of key inflammatory mediators.

-

COX-2 Induction: this compound, acting via B2 receptors, can induce the expression of Cyclooxygenase-2 (COX-2) through MAPK (ERK1/2, p38) and NF-κB signaling pathways.[13]

-

PGE2 Release: COX-2 metabolizes arachidonic acid to produce prostaglandins, notably Prostaglandin E2 (PGE2).[13]

-

Synergistic Sensitization: PGE2 is then released and can act in an autocrine or paracrine fashion on its own receptors (e.g., EP receptors) on sensory neurons. This activation often leads to the production of cyclic AMP (cAMP) and activation of PKA, which further phosphorylates and sensitizes channels like TRPV1.[14] This creates a powerful positive feedback loop where this compound not only sensitizes nociceptors directly but also promotes the synthesis of other sensitizing agents.[14][15]

Quantitative Data on this compound Receptor Activity and Nociceptive Response

The following tables summarize key quantitative parameters related to this compound receptor pharmacology and its functional effects on sensory neurons.

Table 1: this compound Receptor Binding Affinities (Ki)

| Compound | Receptor Target | Species | Ki (nM) | Reference |

| Safotibant (LF22-0542) | B1R | Human | 0.35 | [16] |

| Safotibant (LF22-0542) | B1R | Mouse | 6.5 | [16] |

| Various Peptides | B1R | Human | 0.1 - 5.5 | [17] |

| Icatibant (Hoe 140) | B2R | Human | 0.60 | [18] |

| Icatibant (Hoe 140) | B2R (native) | Human | pKi 10.52 | [19][20] |

| FR173657 | B2R (native) | Human | pKi 8.59 | [19][20] |

| FR173657 | B2R (native) | Rat | pKi 9.81 | [19][20] |

| NPC 567 | B2R (native) | Human | pKi 8.27 | [19][20] |

pKi is the negative logarithm of the Ki value.

Table 2: Functional Nociceptive Responses to this compound

| Parameter | Assay System | This compound Concentration | Observed Effect | Reference |

| EC50 | M-current Inhibition (Rat DRG Neurons) | 60.0 ± 16.3 nM | Half-maximal inhibition of M-type K+ current | [12] |

| EC50 | Inward Current (Neonatal Rat DRG) | 21.1 nM | Half-maximal inward current activation | [2] |

| EC50 | PGE2 Production (Human Fibroblasts) | 4.8 nM | Half-maximal PGE2 production | [21] |

| Neuronal Firing | Human DRG Neurons | 100 nM | Spontaneous activity or depolarization in 75% of neurons | [8][22] |

| Behavioral | Intrathecal Injection (Rat) | 10 µg | Produced mechanical and thermal hyperalgesia | [3][23] |

| Behavioral | Iontophoresis (Human Skin) | Dose-dependent | Evoked pain, thermal and mechanical hyperalgesia | [7] |

| Neuropeptide Release | Rat Sensory Neurons | 10 nM - 1 µM PGE2 | Potentiated BK-evoked CGRP/Substance P release 2-4 fold | [14][15] |

Key Experimental Protocols

Detailed methodologies are crucial for studying the effects of this compound on pain pathways. Below are outlines for three key experimental approaches.

Protocol: Whole-Cell Patch-Clamp Electrophysiology of DRG Neurons

This technique is used to measure this compound-induced changes in ion channel activity, membrane potential, and action potential firing in individual sensory neurons.

-

Cell Preparation:

-

Isolate Dorsal Root Ganglia (DRG) from rodents (e.g., Wistar rats).[24]

-

Dissociate ganglia into single cells using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration.

-

Plate dissociated neurons on coated coverslips (e.g., poly-D-lysine/laminin) and culture overnight.[6]

-

-

Recording Setup:

-

Transfer a coverslip to a recording chamber on an inverted microscope stage, continuously perfused with oxygenated external solution (e.g., Hanks' Balanced Salt Solution).

-

Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ.[24]

-

Fill pipettes with an appropriate internal solution (e.g., K-gluconate based for current-clamp, CsCl based for voltage-clamp).

-

-

Data Acquisition:

-

Establish a whole-cell configuration on a small-diameter neuron (typically <30 µm, considered nociceptors).[25]

-

Voltage-Clamp: Hold the neuron at a negative potential (e.g., -60 mV to -80 mV) to record inward currents evoked by this compound.[2][12] Apply voltage steps to isolate specific currents (e.g., M-current).[12]

-

Current-Clamp: Record the resting membrane potential. Inject depolarizing current steps to elicit action potentials and determine the firing frequency and rheobase (minimum current to fire an action potential).[8]

-

-

Pharmacology:

Protocol: Ratiometric Calcium Imaging with Fura-2 AM

This method allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in populations of sensory neurons in response to this compound.[26]

-

Cell Preparation & Dye Loading:

-

Prepare cultured DRG neurons as described above.

-

Prepare a Fura-2 AM loading solution (e.g., 1-10 µM Fura-2 AM with a dispersing agent like Pluronic F-127 in an appropriate buffer).[27]

-

Incubate cells with the Fura-2 AM solution in the dark at room temperature or 37°C for 30-60 minutes.[27]

-

Wash the cells with buffer to remove extracellular dye and allow 15-30 minutes for cytoplasmic esterases to cleave the AM ester, trapping the Fura-2 dye inside the cells.[28]

-

-

Imaging Setup:

-

Place the coverslip in a perfusion chamber on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector to capture emission at ~510 nm.[26]

-

-

Data Acquisition:

-

Begin perfusion with a standard extracellular buffer and record a stable baseline fluorescence ratio (F340/F380).[29]

-

Switch the perfusion to a buffer containing this compound (e.g., 10 nM - 1 µM) and continuously record the change in the fluorescence ratio.[11][30] An increase in the F340/F380 ratio indicates an increase in [Ca2+]i.

-

After the response, wash out the this compound to observe recovery to baseline.

-

At the end of the experiment, apply a positive control like potassium chloride (KCl) or capsaicin to confirm cell viability and identify nociceptors.[11]

-

Protocol: The Formalin Test for Nociceptive Behavior

The formalin test is a widely used in vivo model of tonic chemical pain that produces a distinct biphasic nociceptive response, allowing for the differentiation of analgesic drug effects.[31][32] this compound is implicated in both phases of the response.[31][33]

-

Animal Acclimation:

-

Acclimate mice or rats to the testing environment (e.g., a clear Plexiglas observation chamber) for at least 30 minutes before the experiment to reduce stress-induced analgesia.

-

-

Drug Administration:

-

Administer the test compound (e.g., a B1R or B2R antagonist) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, intrathecal) at a predetermined time before formalin injection (e.g., 30 minutes prior).[33]

-

-

Formalin Injection:

-

Behavioral Observation and Scoring:

-

Immediately return the animal to the observation chamber.

-

Record the cumulative time the animal spends licking, biting, or shaking the injected paw.

-

The observation period is divided into two phases:

-

Phase 1 (Early/Acute Phase): 0-5 minutes post-injection. This phase is thought to reflect the direct activation of nociceptors.[35]

-

Phase 2 (Late/Inflammatory Phase): Approximately 15-30 minutes post-injection. This phase involves a combination of ongoing afferent input and central sensitization, with a significant inflammatory component.[32][35]

-

-

-

Data Analysis:

-

Compare the total time spent in nociceptive behaviors during each phase between the drug-treated and vehicle-treated groups to determine the analgesic efficacy of the compound.

-

Conclusion and Future Directions

The this compound signaling pathway is a cornerstone of inflammatory pain. Through the activation of B1 and B2 receptors, this compound initiates a complex network of intracellular events that converge on key ion channels to produce neuronal hyperexcitability and pain. The sensitization of TRPV1 and TRPA1, coupled with the inhibition of M-type potassium channels and activation of chloride channels, provides a powerful mechanism for both initiating pain signals and lowering the pain threshold. Furthermore, the synergistic relationship between this compound and prostaglandins highlights the complexity of the inflammatory milieu.

For drug development professionals, targeting specific nodes within this pathway remains a promising strategy for creating novel non-opioid analgesics. The development of potent and selective B1 and B2 receptor antagonists has demonstrated efficacy in preclinical models. Future research may focus on targeting downstream effectors, such as specific PKC isoforms or the protein-protein interactions that facilitate ion channel phosphorylation, to achieve greater specificity and reduce potential side effects. A deeper understanding of the differential roles of B1 and B2 receptors in acute versus chronic pain states will be critical for developing targeted therapies for a range of painful inflammatory conditions.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Indirect actions of this compound on neonatal rat dorsal root ganglion neurones: a role for non-neuronal cells as nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Produces Pain Hypersensitivity by Potentiating Spinal Cord Glutamatergic Synaptic Transmission | Journal of Neuroscience [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound receptor expression and this compound-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterisation and mechanisms of this compound-evoked pain in man using iontophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound receptor expression and this compound-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound receptor B1 - Wikipedia [en.wikipedia.org]

- 10. Depolarizing Effectors of this compound Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound-Induced Sensitization of Transient Receptor Potential Channel Melastatin 3 Calcium Responses in Mouse Nociceptive Neurons [frontiersin.org]

- 12. The acute nociceptive signals induced by this compound in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound stimulates prostaglandin E2 release in human skeletal muscular fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin E2 enhances this compound-stimulated release of neuropeptides from rat sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 16. Safotibant - Wikipedia [en.wikipedia.org]

- 17. A Systematic Review of Molecular Imaging Agents Targeting this compound B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Pharmacological Profile of a New Small Molecule this compound B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological characterization of the this compound B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological characterization of the this compound B2 receptor: inter-species variability and dissociation between binding and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Diversity of B2 this compound receptors with nanomolar affinity expressed in passaged IMR90 human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. This compound Produces Pain Hypersensitivity by Potentiating Spinal Cord Glutamatergic Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inflammatory mediator this compound increases population of sensory neurons expressing functional T-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 28. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 29. DSpace [qspace.library.queensu.ca]

- 30. researchgate.net [researchgate.net]

- 31. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Involvement of this compound, cytokines, sympathetic amines and prostaglandins in formalin-induced orofacial nociception in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Kallikrein-Kinin System and Bradykinin Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kallikrein-Kinin System (KKS), a critical signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. We will delve into the core components of the system, the intricate mechanisms of bradykinin generation and degradation, and the downstream signaling pathways it triggers. This guide also presents key quantitative data, detailed experimental protocols, and visual representations of the system's dynamics to support research and drug development efforts targeting this important pathway.

Core Components of the Kallikrein-Kinin System

The Kallikrein-Kinin System is comprised of a series of proteins that interact in a cascade to produce vasoactive kinins, primarily this compound. The system is broadly divided into the plasma KKS and the tissue KKS, which differ in their activating enzymes and primary kinin products.

Plasma Kallikrein-Kinin System: This system is initiated by the activation of Factor XII (Hageman factor) on negatively charged surfaces, leading to the production of this compound.[1] Its main components are:

-

Factor XII (FXII): A serine protease that, upon activation to FXIIa, initiates the plasma KKS.[2]

-

Prekallikrein (PK): The zymogen precursor of plasma kallikrein. FXIIa cleaves prekallikrein to generate the active enzyme, plasma kallikrein.[2]

-

High-Molecular-Weight Kininogen (HMWK): A multifunctional plasma protein that serves as a cofactor for the activation of prekallikrein and Factor XI and is the substrate from which plasma kallikrein releases this compound.[3]

Tissue Kallikrein-Kinin System: This system operates locally in various tissues and is initiated by tissue kallikrein to produce kallidin (Lys-bradykinin).[4] Its key components are:

-

Tissue Kallikrein (KLK1): A serine protease found in various tissues and secretions that acts on kininogens.[4]

-

Low-Molecular-Weight Kininogen (LMWK): A substrate for tissue kallikrein, leading to the formation of kallidin.[4]

This compound Generation: The Central Event

The generation of this compound is the pivotal event of the KKS, leading to a wide range of physiological and pathological effects.

Plasma Kallikrein-Kinin System Activation Pathway

The plasma KKS is activated via the contact activation pathway. This is a surface-mediated process that can be initiated by contact with various artificial surfaces or endogenous substances like bacterial lipopolysaccharides and aggregated proteins.[2]

Tissue Kallikrein-Kinin System Activation Pathway

The tissue KKS is generally considered to be activated independently of the contact activation system and plays a more localized role in tissue physiology and pathology.

This compound Receptors and Signaling

This compound exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).

-

B2 Receptor (B2R): Constitutively expressed in a wide variety of cells and mediates the majority of the physiological effects of this compound.[5]

-

B1 Receptor (B1R): Typically has low or no expression in healthy tissues but is upregulated in response to tissue injury and inflammation. Its primary ligand is des-Arg9-bradykinin, a metabolite of this compound.[5]

Activation of these receptors triggers intracellular signaling cascades, primarily through Gαq and Gαi proteins, leading to the activation of phospholipase C (PLC), subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels.[6]

This compound Degradation

The biological effects of this compound are tightly regulated by its rapid degradation by various peptidases, collectively known as kininases. The primary enzymes involved in this compound inactivation are:

-

Angiotensin-Converting Enzyme (ACE; Kininase II): A key enzyme in the renin-angiotensin system that also efficiently degrades this compound.[7]

-

Aminopeptidase P (APP): Cleaves the N-terminal arginine from this compound.[1]

-

Carboxypeptidase N (CPN; Kininase I): Removes the C-terminal arginine, converting this compound to its B1 receptor agonist, des-Arg9-bradykinin.[8]

-

Neutral Endopeptidase (NEP): A membrane-bound peptidase that can also inactivate this compound.[7]

Quantitative Data

The following tables summarize key quantitative parameters of the Kallikrein-Kinin System.

Table 1: Plasma Concentrations of Key KKS Components

| Component | Mean Plasma Concentration | Reference |

| High-Molecular-Weight Kininogen (HMWK) | 70-90 µg/mL | [9] |

| Prekallikrein | ~50 µg/mL | [9] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Urinary Kallikrein | LMWK | - | - | 1.46 x 10⁵ | [10] |

| Human Urinary Kallikrein | HMWK | - | - | 8.6 x 10⁴ | [10] |

| Human Pancreatic Kallikrein | HMWK | - | - | 8.7 x 10³ | [10] |

| Aminopeptidase P | This compound | 19.7 ± 2.6 µM | 12.1 ± 1.2 nmol/min/mL | - | [1] |

| Angiotensin-Converting Enzyme | des-Arg⁹-bradykinin | 0.24 mM | 3.24 µmol/min/mg | - | [11] |

| Angiotensin-Converting Enzyme | This compound | 4.4 µM | 0.34 µmol/min/mg | - | [11] |

Table 3: this compound Receptor Binding Affinities

| Receptor | Ligand | Cell/Tissue Type | Kd (nM) | Reference |

| B2 | [³H]-Bradykinin | Canine Tracheal Epithelial Cells | 1.5 ± 0.2 | [11] |

| B2 | [¹²⁵I-Tyr¹]kallidin | Bovine Uterine Myometrium | 0.35 | [12] |

Table 4: this compound-Induced Vascular Permeability

| Agonist | Concentration | Model | Effect | Reference |

| This compound | 1.0 µM | Hamster Cheek Pouch | Increase in leaky sites from 17±2 to 27±4 per 0.11 cm² | [13] |

| This compound | 1.0 µM | Hamster Cheek Pouch | Increase in FITC-dextran clearance from 1.0±0.2 to 2.1±0.3 ml/sec x 10⁻⁶ | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Kallikrein-Kinin System.

Measurement of Kallikrein Activity (Chromogenic Assay)

This protocol describes the measurement of kallikrein-like activity in plasma using a chromogenic substrate.

Principle: Plasma kallikrein cleaves a chromogenic substrate, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is proportional to the kallikrein activity.[14]

Materials:

-

Citrated plasma sample

-

Chromogenic substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

-

Tris buffer (0.05 M, pH 7.8)

-

Acetic acid (20%) or Citric acid (2%) for stopping the reaction

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Collect blood in 0.1 M sodium citrate (9:1 blood to citrate ratio). Centrifuge at 2000 x g for 20 minutes to obtain platelet-poor plasma.

-

Assay Setup:

-

Pre-warm the Tris buffer and chromogenic substrate solution to 37°C.

-

In a microplate well or cuvette, add 200 µL of diluted plasma sample.

-

Incubate at 37°C for 3-4 minutes.

-

-

Reaction Initiation: Add 200 µL of the pre-warmed chromogenic substrate to the sample. Mix and start the timer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Add 200 µL of 20% acetic acid or 2% citric acid to stop the reaction.

-

Measurement: Read the absorbance at 405 nm. Prepare a plasma blank by adding the reagents in reverse order without incubation.

-

Calculation: Subtract the blank absorbance from the sample absorbance. Kallikrein activity can be calculated based on a standard curve or by using the molar extinction coefficient of pNA.

Quantification of this compound (ELISA)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of this compound in biological samples.

Principle: This is a competitive immunoassay where this compound in the sample competes with a known amount of biotinylated this compound for binding to a limited amount of anti-bradykinin antibody. The amount of bound biotinylated this compound is inversely proportional to the concentration of this compound in the sample.

Materials:

-

This compound ELISA kit (containing pre-coated plates, standards, biotinylated this compound, anti-bradykinin antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)

-

Plasma, serum, or urine samples

-

Microplate reader

Procedure (based on a typical kit protocol):

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting standards and diluting buffers.

-

Assay Procedure:

-

Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated microplate.

-

Add 50 µL of biotinylated this compound conjugate to all wells except the blank.

-

Add 50 µL of anti-bradykinin antibody to all wells except the blank and non-specific binding (NSB) wells.

-

Seal the plate and incubate for 2 hours at room temperature on a plate shaker.

-

Wash the plate four times with 1X Wash Buffer.

-

Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate four times with 1X Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution to each well.

-

-

Data Analysis:

-

Read the absorbance at 450 nm.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

-

Western Blot Analysis of HMW Kininogen Cleavage

This protocol describes the detection of HMW kininogen and its cleavage products in plasma by Western blotting.

Principle: Proteins in plasma samples are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect HMW kininogen and its cleaved forms.

Materials:

-

Plasma samples

-

Laemmli loading buffer with a reducing agent (e.g., 2-mercaptoethanol)

-

SDS-PAGE gels and electrophoresis apparatus

-

Electrotransfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., polyclonal anti-HMWK antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix plasma samples with Laemmli loading buffer containing a reducing agent. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]

-

SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrotransfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against HMW kininogen diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Intact HMWK will appear as a single band, while cleaved HMWK will show bands corresponding to the heavy and light chains.

Logical Relationships and Experimental Workflows

The study of the Kallikrein-Kinin System often involves a series of interconnected experiments to elucidate its role in a particular physiological or pathological process.

References

- 1. Metabolism of this compound agonists and antagonists by plasma aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gdc-0879.com [gdc-0879.com]

- 3. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound potentiation by ACE inhibitors: a matter of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Metallopeptidase activities in hereditary angioedema: Effect of androgen prophylaxis on plasma aminopeptidase P - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of the interaction of human tissue kallikrein with single-chain human high and low molecular weight kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of peptidases in this compound-induced increase in vascular permeability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 13. This compound potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Bradykinin's Effect on Vascular Permeability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bradykinin (BK) is a potent vasoactive nonapeptide, a key component of the kallikrein-kinin system, that plays a critical role in inflammation, blood pressure regulation, and pain.[1][2] One of its most pronounced effects is the rapid and transient increase in vascular permeability, leading to fluid extravasation and edema.[3][4] This action is central to inflammatory responses and the pathophysiology of conditions like hereditary angioedema (HAE).[3][5] Understanding the intricate molecular mechanisms by which this compound modulates the endothelial barrier is crucial for the development of targeted therapeutics for these conditions. This guide provides an in-depth exploration of the core signaling pathways, quantitative effects, and experimental methodologies used to study this compound-induced vascular permeability.

Core Signaling Pathways

This compound primarily exerts its effects on the vasculature by binding to the this compound B2 receptor (B2R), a G protein-coupled receptor (GPCR) constitutively expressed on endothelial cells.[5][6][7] B2R activation initiates a complex signaling cascade that converges on two primary mechanisms for increasing vascular permeability: the destabilization of endothelial cell junctions and the contraction of the endothelial cytoskeleton.[8]

-

Activation of Gq/11 and Downstream Effectors: Upon this compound binding, the B2R couples primarily to the Gαq/11 family of G proteins.[9][10] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][10]

-

IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[6][9] This sharp increase in intracellular calcium ([Ca²⁺]i) is a pivotal event.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC).[9][10] PKC plays an essential role in the permeability response, and its inhibition has been shown to markedly attenuate this compound-induced permeability increases.[11][12]

-

-

Destabilization of Adherens Junctions: The integrity of the endothelial barrier is maintained by adherens junctions, primarily composed of VE-cadherin. This compound signaling leads to the phosphorylation of tyrosine residues (Y658 and Y685) on the cytoplasmic tail of VE-cadherin, a process mediated by Src family kinases.[13][14] This phosphorylation event weakens homotypic VE-cadherin interactions, leading to its internalization and the subsequent formation of paracellular gaps.[8][13][14][15]

-

Endothelial Cell Contraction: The increase in [Ca²⁺]i also activates pathways leading to the contraction of the actomyosin cytoskeleton.[8] This includes the activation of the RhoA/Rho-kinase (ROCK) signaling pathway, which promotes the formation of contractile actin stress fibers, further pulling cells apart and widening intercellular gaps.[16][17]

-

Generation of Vasoactive Mediators: The signaling cascade also stimulates the production of other vasodilating mediators that contribute to the overall response.[8] Elevated [Ca²⁺]i activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO) and phospholipase A2 to release arachidonic acid, the precursor for prostaglandins like prostacyclin (PGI2).[1][2][18][19] Both NO and PGI2 are potent vasodilators that enhance the permeability effect.[1][18]

Quantitative Analysis of Vascular Permeability Changes

The effect of this compound on vascular permeability has been quantified using various in vivo and in vitro models. The magnitude of the response is dose-dependent and can be influenced by the specific vascular bed and the methodology used for measurement.

| Experimental Model | This compound Concentration | Measurement Technique | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 1 µM | FITC-Dextran Permeability Assay | 48 ± 11% increase in dextran passage. | [20] |

| Hamster Cheek Pouch (in vivo) | 0.1 µM | Intravital Microscopy (Leaky Sites) | ~15 leaky sites / 0.11 cm² | [11] |

| Hamster Cheek Pouch (in vivo) | 1.0 µM | Intravital Microscopy (Leaky Sites) | ~47 leaky sites / 0.11 cm² | [11] |

| Hamster Cheek Pouch (in vivo) | 1.0 µM | FITC-Dextran Clearance | Increase from ~1.0 to ~2.1 ml/sec x 10⁻⁶ with peptidase inhibitor. | [21] |

| Rat Pial Venular Capillaries (in vivo) | 5 µM | Single Microvessel Occlusion | Significant increase in permeability. | [22] |

| Human Dermis Microvascular Endothelial Cells | Concentration-dependent | Dextran Transport Assay | Increased permeability to dextran. | [23] |

Key Experimental Methodologies

A variety of robust experimental protocols are employed to investigate and quantify the effects of this compound on vascular permeability.

In Vivo Microcirculation Models (e.g., Hamster Cheek Pouch)

This model allows for the direct visualization and quantification of permeability changes in a living microvascular network.

Protocol Outline:

-

Animal Preparation: Anesthetize a hamster according to approved institutional protocols. Surgically prepare and exteriorize the cheek pouch onto a specialized microscope stage, maintaining continuous superfusion with a warmed, buffered physiological salt solution.

-

Tracer Injection: Administer a fluorescent macromolecular tracer, such as Fluorescein isothiocyanate-dextran (FITC-dextran, 70-150 kDa), via a cannulated vein (e.g., femoral vein).[12][24]

-

Baseline Imaging: Using an intravital microscope equipped for fluorescence imaging, select a field of view containing postcapillary venules and record baseline images to ensure no pre-existing leaks are present.

-

This compound Application: Switch the superfusion solution to one containing a known concentration of this compound.[11][24]

-

Data Acquisition: Record video or capture sequential images for a defined period (e.g., 5-15 minutes) following this compound application.

-

Quantification: Analyze the acquired images. Permeability can be quantified in two main ways:

-

Leaky Site Count: Count the number of discrete points of fluorescence extravasation from postcapillary venules per unit area (e.g., sites/cm ²).[11][12]

-

FITC-Dextran Clearance: Measure the fluorescence intensity in the interstitial space relative to the intravascular space over time to calculate the clearance rate of the tracer.[21]

-

In Vitro Endothelial Monolayer Permeability Assay

This assay provides a controlled environment to study the direct effects of this compound on an endothelial barrier.

Protocol Outline:

-

Cell Culture: Culture endothelial cells (e.g., HUVEC or human microvascular endothelial cells) to confluence on the porous membrane of a Transwell™ insert. The inserts are placed in a multi-well plate, creating apical (upper) and basolateral (lower) chambers.

-

Barrier Integrity Confirmation: Before the experiment, confirm the integrity of the endothelial monolayer. This can be done by measuring the transendothelial electrical resistance (TEER) or by assessing the basal permeability to a tracer molecule.

-

Tracer Application: Add a fluorescently-labeled tracer molecule (e.g., FITC-dextran) to the apical chamber.

-

This compound Treatment: Add this compound to the apical chamber at the desired final concentration. A vehicle control is run in parallel.

-

Sampling: At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber.

-

Quantification: Measure the fluorescence intensity of the samples collected from the basolateral chamber using a plate reader.

-

Data Analysis: Calculate the amount of tracer that has passed through the monolayer over time. The permeability coefficient can be calculated and results are often expressed as a fold-change or percentage increase over the vehicle control.[20]

References

- 1. gdc-0879.com [gdc-0879.com]

- 2. A comprehensive review on current understanding of this compound in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. emjreviews.com [emjreviews.com]

- 6. A modular map of this compound-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound receptor B2 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A modular map of this compound-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Role of protein kinase C in this compound-induced increases in microvascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphorylation of VE-cadherin is modulated by haemodynamic forces and contributes to the regulation of vascular permeability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Distinct VE-cadherin serine and tyrosine phosphorylation sites and their role for inflammation-induced vascular permeability in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound induces vascular contraction after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Involvement of nitric oxide and prostaglandin pathways in the cardioprotective actions of this compound in rats with experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Comprehensive Review of this compound-Induced Angioedema Versus Histamine-Induced Angioedema in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound does not induce gap formation between human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of peptidases in this compound-induced increase in vascular permeability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acute effects of this compound on cerebral microvascular permeability in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound signaling regulates solute permeability and cellular junction organization in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Intravital and electron microscopic study of this compound-induced vascular permeability changes using FITC-dextran as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

Bradykinin's Contribution to Allergic Reactions: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin, a potent pro-inflammatory nonapeptide, is increasingly recognized as a critical mediator in the pathophysiology of allergic reactions, extending beyond its classical association with hereditary angioedema.[1] While histamine is the archetypal mediator of immediate hypersensitivity, this compound contributes significantly to the clinical manifestations of various allergic disorders, including anaphylaxis, chronic spontaneous urticaria (CSU), allergic rhinitis, and asthma.[1][2] Its effects, primarily mediated through the activation of this compound B1 (B1R) and B2 (B2R) receptors, include vasodilation, increased vascular permeability, smooth muscle contraction, and stimulation of sensory nerves, which can lead to edema, hypotension, bronchoconstriction, and pain.[3][4][5] Notably, this compound-mediated symptoms are often resistant to standard antihistamine and corticosteroid therapies, highlighting the need for targeted therapeutic strategies.[3][6] This guide provides a comprehensive overview of the mechanisms of this compound formation, its signaling pathways in the context of allergy, quantitative data from key studies, and detailed experimental protocols for its investigation.

The Kinin-Kallikrein System: this compound Formation

This compound is generated through the activation of the Kinin-Kallikrein System (KKS), a proteolytic cascade that can be initiated via two principal pathways: the plasma (contact) pathway and the tissue pathway.[2]

-

Plasma Kinin-Kallikrein System: This intrinsic pathway is initiated when Factor XII (Hageman factor) comes into contact with negatively charged surfaces, such as mast cell-derived heparin released during allergic degranulation.[2][5][7][8] This contact triggers the auto-activation of Factor XII to Factor XIIa.[5] Factor XIIa then converts plasma prekallikrein into its active form, plasma kallikrein.[2][5] Finally, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK or HK) to release the nine-amino-acid peptide, this compound.[2][5] This cascade is tightly regulated by the C1 esterase inhibitor (C1-INH), which is the primary inhibitor of both Factor XIIa and plasma kallikrein.[5][9]

-

Tissue Kinin-Kallikrein System: The extrinsic pathway involves tissue kallikrein, an enzyme released from various tissues and glands, which acts on low-molecular-weight kininogen (LMWK or LK) to produce lysyl-bradykinin (kallidin).[2] Lysyl-bradykinin is then rapidly converted to this compound by plasma aminopeptidases.[2]

During allergic reactions, particularly severe ones like anaphylaxis, mast cell degranulation releases heparin, which can potently activate the plasma KKS, leading to systemic this compound production.[2][7] This contributes significantly to the hypotension and laryngeal edema seen in severe anaphylactic episodes that may be refractory to epinephrine.[2][10]

This compound Receptor Signaling in Allergic Inflammation

This compound exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the B2 receptor (B2R) and the B1 receptor (B1R).[1][3]

-

This compound B2 Receptor (B2R): The B2R is constitutively expressed on various cell types, including endothelial and smooth muscle cells, and possesses a high affinity for intact this compound.[3] It is the primary receptor responsible for the acute inflammatory effects of this compound.[11] Upon activation, B2R couples to Gαq/11 and Gαi proteins, initiating a cascade of downstream signaling events.[1]

-

Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway ultimately results in nitric oxide (NO) production, vasodilation, and increased vascular permeability.[1]

-

Gαi Pathway: Activation of this pathway can inhibit adenylyl cyclase and modulate ion channel activity.

-

-

This compound B1 Receptor (B1R): The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated by inflammatory cytokines (e.g., IL-1β) and tissue injury.[3][12] It has a high affinity for des-Arg9-bradykinin, a metabolite of this compound generated by the action of carboxypeptidase N (kininase I).[3][12] The induction of B1R during an inflammatory state, such as a sustained allergic reaction, suggests its involvement in the transition from acute to chronic inflammation.[1][13] Studies in animal models of asthma have shown that B1R expression increases after allergen exposure and contributes to bronchial hyperresponsiveness.[13][14]

Quantitative Data on this compound in Allergic Disease

Measuring this compound in biological fluids is notoriously challenging due to its short half-life and the potential for ex vivo generation during sample collection.[15] However, several studies have successfully quantified kinins and components of the KKS, providing evidence for their role in allergic reactions.

| Parameter | Condition | Sample Type | Finding | Reference |

| This compound (BK) | Healthy Baseline | Plasma | ~10 pg/mL | [2] |

| Healthy Baseline | Plasma | 25.2 ± 2.6 pg/mL | [15] | |

| Experimentally Induced Allergic Rhinitis (Post-challenge) | Nasal Lavage | Significant elevation, correlated with symptoms | [16] | |

| Hereditary Angioedema (HAE) Attack | Plasma | Elevated levels confirmed | [9] | |

| Histaminergic Angioedema | Plasma | Detected at lower levels compared to HAE | [7][17] | |

| Plasma Kallikrein/ Prekallikrein (iHPK) | Experimentally Induced Allergic Rhinitis (Post-challenge) | Nasal Lavage | 353 ± 394 ng/mL (Allergic) vs. 19 ± 22 ng/mL (Non-allergic), p < 0.01 | [16] |

| This compound B1 Receptor mRNA | Allergen-induced Bronchial Hyperresponsiveness (Rat Model) | Lung Tissue | Increased expression with a peak 2-6 hours post-allergen exposure | [13][14] |

| This compound B2 Receptor mRNA | Allergen-induced Bronchial Hyperresponsiveness (Rat Model) | Lung Tissue | No change in expression post-allergen exposure | [13][14] |

| This compound B1/B2 Receptor Expression | Chronic Spontaneous Urticaria (CSU) | CD14++CD16- Monocytes | Positive correlation between UAS-7 score and BR1/BR2 expression (p = 0.03) | [3] |

| Chronic Spontaneous Urticaria (CSU) | Lymphocytes | Statistically significant higher BR1 expression in patients vs. controls (p < 0.001) | [3] |

Key Experimental Protocols

Investigating the role of this compound requires specialized methodologies to accurately measure the peptide and assess the activity of its associated pathways.

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the current gold standard for accurate quantification of this compound and its metabolites.

Objective: To accurately measure levels of this compound and related kinin peptides in plasma or other biological fluids.

Methodology:

-

Sample Collection (Critical Step): Blood should be collected using a large-gauge (e.g., 21G) butterfly needle with minimal tubing directly into pre-chilled collection tubes.[15] The tubes must contain a cocktail of protease inhibitors to prevent both the ex vivo formation and degradation of this compound. A typical inhibitor cocktail includes EDTA (chelator), hexadimethrine bromide (contact activation inhibitor), and inhibitors for carboxypeptidases, ACE, and other peptidases (e.g., formic acid, chloroquine).[15]

-

Sample Processing: Immediately after collection, samples must be kept on ice and centrifuged at 4°C within 30 minutes.[15] The plasma is then separated, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

-

Extraction: Peptides are extracted from the plasma, typically using solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

-

LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The peptides are separated by reverse-phase chromatography and then ionized (e.g., by electrospray ionization - ESI). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and its metabolites (Multiple Reaction Monitoring - MRM), allowing for highly specific and sensitive quantification against a standard curve of synthetic peptides.[18][19]

Nasal Allergen Challenge and Lavage for Kinin Analysis

This protocol is used to study the in vivo generation of this compound in the upper airways during an allergic response.

Objective: To quantify kinins and KKS components in the nasal mucosa following allergen exposure.

Methodology:

-

Subject Selection: Individuals with a history of allergic rhinitis and confirmed sensitization to a specific allergen (e.g., ragweed, grass pollen) are recruited. Non-allergic individuals serve as controls.[16]

-

Baseline Lavage: Before the challenge, each nasal cavity is lavaged with a known volume of sterile saline solution. The fluid is collected and placed on ice immediately.

-

Allergen Challenge: A standardized dose of the relevant allergen is administered into one nasal cavity via a metered-dose spray. The contralateral nostril may be challenged with a placebo (vehicle).[16]

-

Post-Challenge Lavage: At specific time points after the challenge (e.g., 10, 20, 60 minutes), the nasal cavities are lavaged again to collect secretions generated during the allergic reaction.

-

Sample Processing and Analysis: The lavage fluids are centrifuged to remove cells and debris. The supernatant is then analyzed for total protein, histamine (as a marker of mast cell degranulation), and KKS components. Immunoreactive plasma kallikrein can be measured by ELISA or radioimmunoassay, and kinins can be quantified by LC-MS/MS as described above.[16]

Conclusion and Therapeutic Implications

The evidence strongly supports a significant role for this compound as a co-mediator with histamine in the pathophysiology of allergic reactions. Its contribution is particularly prominent in severe anaphylaxis and in conditions like chronic urticaria and angioedema that are often refractory to antihistamines.[2][3] The distinct signaling pathways, especially the inducible nature of the B1R, suggest that this compound is involved in both the acute symptoms and the perpetuation of chronic allergic inflammation.[13]

This understanding opens new avenues for drug development. Therapeutic strategies targeting the Kinin-Kallikrein System offer a promising alternative or adjunct to conventional allergy treatments. Agents that are already approved for hereditary angioedema, such as the B2R antagonist Icatibant and the plasma kallikrein inhibitor Lanadelumab, could potentially be repurposed for severe allergic reactions.[2][12] Further research into the specific roles of B1R and B2R in different allergic phenotypes will be crucial for developing novel, targeted therapies to improve outcomes for patients with difficult-to-treat allergic diseases.

References

- 1. A modular map of this compound-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mastattack.org [mastattack.org]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. mp.pl [mp.pl]

- 7. Frontiers | Mast cell degranulation and this compound-induced angioedema - searching for the missing link [frontiersin.org]